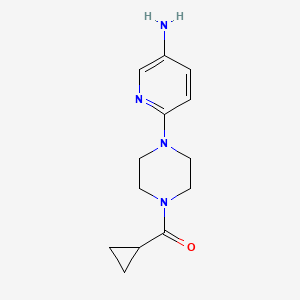

6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

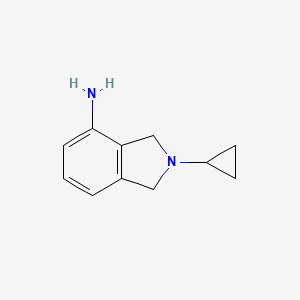

“6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C13H18N4O and a molecular weight of 246.31 g/mol . It is used for pharmaceutical testing .

Synthesis Analysis

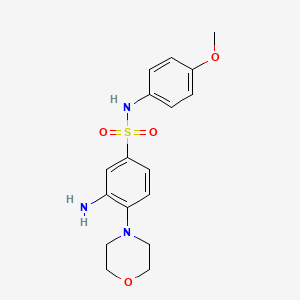

The synthesis of this compound or its derivatives has been reported in the context of developing anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 246.31 g/mol . More detailed properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

6-CPA has been the focus of a number of scientific studies due to its interesting properties and potential applications. It has been studied for its potential anti-inflammatory and antioxidant properties, as well as its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-obesity agent, as well as its ability to reduce the risk of diabetes. Additionally, 6-CPA has been studied for its potential to inhibit the growth of bacteria and fungi, as well as its ability to inhibit the growth of viruses.

Wirkmechanismus

Target of Action

The primary target of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .

Mode of Action

It is known that the compound interacts with the bacterium to inhibit its growth . The compound’s interaction with its target results in significant anti-tubercular activity, as evidenced by its ability to inhibit the growth of Mycobacterium tuberculosis H37Ra .

Biochemical Pathways

It is clear that the compound interferes with the normal functioning of mycobacterium tuberculosis h37ra, leading to its inhibition . The downstream effects of this inhibition are likely to include disruption of the bacterium’s ability to replicate and survive.

Pharmacokinetics

The compound’s molecular weight (24631 g/mol) and chemical formula (C13H18N4O) suggest that it may have suitable pharmacokinetic properties for drug development .

Result of Action

The result of the compound’s action is significant anti-tubercular activity. Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-CPA in laboratory experiments include its relatively simple synthesis method, its low cost, and its potential for a wide range of applications. Additionally, 6-CPA is relatively safe and non-toxic, making it suitable for use in laboratory experiments. However, there are some limitations to using 6-CPA in laboratory experiments, such as its relatively long synthesis time and its potential for producing toxic byproducts.

Zukünftige Richtungen

There are a number of potential future directions for research on 6-CPA. These include further research into its potential anti-inflammatory and antioxidant properties, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be conducted into its potential to reduce the risk of diabetes and to inhibit the growth of bacteria and fungi. Finally, further research could be conducted into its potential to reduce the risk of cardiovascular disease and to reduce the risk of stroke.

Synthesemethoden

The synthesis of 6-CPA was first reported in 2013 by a research team in China. The team used a four-step reaction process to synthesize the compound. The first step involved the reaction of cyclopropanecarboxylic acid with piperazine, forming a cyclopropanecarboxylpiperazine intermediate. This intermediate was then reacted with pyridine in the presence of a palladium catalyst to form 6-CPA. The team also suggested a number of other potential synthesis methods, including the use of a palladium-catalyzed reaction between pyridine and a cyclopropanecarboxylpiperazine intermediate.

Eigenschaften

IUPAC Name |

[4-(5-aminopyridin-2-yl)piperazin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c14-11-3-4-12(15-9-11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRPQIVTSYFSQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)

![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)

![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)

![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)

![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)

![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)